molecular formula C14H9Cl4NO B14553943 2,4,5-Trichloro-N-(4-chloro-3-methylphenyl)benzamide CAS No. 62129-32-2

2,4,5-Trichloro-N-(4-chloro-3-methylphenyl)benzamide

Cat. No.: B14553943
CAS No.: 62129-32-2
M. Wt: 349.0 g/mol
InChI Key: YVROLVRKEDJORT-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(4-chloro-3-methylphenyl)benzamide is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloro-N-(4-chloro-3-methylphenyl)benzamide typically involves the reaction of 2,4,5-trichlorobenzoic acid with 4-chloro-3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-(4-chloro-3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,4,5-Trichloro-N-(4-chloro-3-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-N-(4-chloro-3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.

    3-Chloro-N-(2,4,5-trichlorophenyl)benzamide: Another similar compound with slight structural differences.

    2-Amino-N-(3-chloro-4-methylphenyl)benzamide: A compound with a similar core structure but different functional groups.

Uniqueness

2,4,5-Trichloro-N-(4-chloro-3-methylphenyl)benzamide is unique due to its specific arrangement of chlorine atoms and the presence of both a benzamide and a chloro-methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62129-32-2

Molecular Formula

C14H9Cl4NO

Molecular Weight

349.0 g/mol

IUPAC Name

2,4,5-trichloro-N-(4-chloro-3-methylphenyl)benzamide

InChI

InChI=1S/C14H9Cl4NO/c1-7-4-8(2-3-10(7)15)19-14(20)9-5-12(17)13(18)6-11(9)16/h2-6H,1H3,(H,19,20)

InChI Key

YVROLVRKEDJORT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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